4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Overview
Description
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate belongs to the class of organic compounds known as naphthalenes . Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds involves stirring the reaction mixture at room temperature for 2 hours . The mixture is then filtered and the filtrate is concentrated under vacuum. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and dried with anhydrous Na2SO4 .Molecular Structure Analysis
The molecular structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is C21H19NO3S . The crystal structure of a similar compound, 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the formation of a carbon-oxygen double bond .Physical And Chemical Properties Analysis
The molecular formula of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is C21H19NO3S and its molecular weight is 365.45 .Scientific Research Applications
Analytical Applications
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is studied in the context of its protolytic properties in oil-in-water emulsions, with applications in the alkalimetric determination of pharmaceuticals like naproxen and ketoprofen (Shevchenko & Kulichenko, 2008).
Chemistry and Synthesis
- Metal Complexes : The compound forms metal complexes with ions like Cd(II), Zn(II), Sn(II), Ni(II), and Cu(II), which are characterized for their structural and spectroscopic properties (Yousif, Shneine, Ahmed, & Salman, 2013).
- Propanamide Derivatives : Derivatives of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate are synthesized for potential applications as anti-inflammatory and analgesic agents (Berk, Erol, Kupeli, & Yeşilada, 2009).
- Quantum Mechanical Studies : Quantum mechanical and spectroscopic studies of the compound reveal insights into its electronic and vibrational characteristics, with implications for molecular docking and potential biomedical applications (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).
Pharmaceutical Research
- Fluorogenic Labeling : The compound is used in fluorogenic labeling for the high-performance liquid chromatographic determination of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
- Solubility Studies : Research on its solubility in various solvents like methanol and ethanol provides essential data for pharmaceutical formulation (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Material Science
- Nanoparticle Modification : Fe3O4 nanoparticles modified with APTES are used as carriers for 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate in drug delivery applications (Hosseini, Seyedsadjadi, & Farhadyar, 2014).
properties
IUPAC Name |
(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNMAPLPQYQJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336751 | |
Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226895-20-0 | |
Record name | ATB-346 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATB-346 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENAPROXESUL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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